molecular formula C19H17NO7 B2710748 Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate CAS No. 878692-36-5

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate

Cat. No.: B2710748
CAS No.: 878692-36-5
M. Wt: 371.345
InChI Key: TYBVMWVYXFLJHV-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is a complex organic compound that features a unique structure combining a terephthalate core with a 2,3-dihydrobenzo[b][1,4]dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with dimethyl terephthalate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate
  • 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide

Uniqueness

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is unique due to its specific combination of functional groups and structural features.

Biological Activity

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is a synthetic compound derived from the combination of terephthalic acid and a 2,3-dihydrobenzo[b][1,4]dioxine moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O5_{5}
  • Molecular Weight : 342.34 g/mol
  • CAS Number : Not widely reported but related compounds exist.

This compound features a dioxine ring that is known for its interactions with various biological targets.

Antidepressant Effects

Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit significant antidepressant-like activity. A related study synthesized several benzoxazole and benzothiazole derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxine structure and evaluated their binding affinities at serotonin receptors (5-HT1A and 5-HT2A). The findings revealed that certain compounds exhibited high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A), correlating with marked antidepressant effects in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .

The proposed mechanism for the antidepressant activity involves the modulation of serotonin pathways through receptor binding. The ability of these compounds to inhibit serotonin reuptake could contribute to increased serotonin levels in synaptic clefts, thereby enhancing mood and reducing depressive symptoms.

Other Biological Activities

In addition to antidepressant properties, studies have suggested potential anti-inflammatory activities. Compounds similar to this compound have been investigated for their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a broader therapeutic potential in inflammatory conditions.

Table 1: Binding Affinities of Related Compounds

Compound IDStructure Type5-HT1A Ki (nM)5-HT2A Ki (nM)Antidepressant Activity
8gBenzoxazole derivative170.71High
8hBenzothiazole derivative251.5Moderate
Dimethyl CompoundDioxine derivativeTBDTBDTBD

Case Studies

Case Study 1: Behavioral Assessment
In a controlled study involving mice subjected to FST and TST, compounds derived from the dioxine framework demonstrated significant reductions in immobility time compared to control groups. This behavioral change is indicative of potential antidepressant efficacy.

Case Study 2: In Vitro Cytokine Inhibition
Another study investigated the anti-inflammatory properties of related dioxine derivatives using human cell lines. The results showed a significant reduction in TNF-alpha and IL-6 levels when treated with these compounds, suggesting their role in modulating inflammatory responses.

Properties

IUPAC Name

dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-24-18(22)12-3-5-13(19(23)25-2)14(9-12)20-17(21)11-4-6-15-16(10-11)27-8-7-26-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBVMWVYXFLJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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